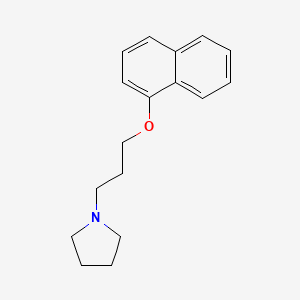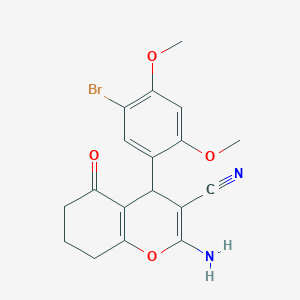![molecular formula C20H15N3O3S B4918183 1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea](/img/structure/B4918183.png)
1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a variety of methods, including the reaction of furfural with an appropriate nucleophile.
Formation of Thiourea Moiety: The thiourea moiety can be formed by reacting an isothiocyanate with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole or furan rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs with antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Materials Science: In materials science, the compound’s electronic or optical properties may arise from its molecular structure and interactions with other materials.
Comparison with Similar Compounds
1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea can be compared with other similar compounds, such as:
Benzoxazole Derivatives:
Thiourea Derivatives: Compounds with a thiourea moiety, such as 1,3-diphenylthiourea, which share similar chemical reactivity and biological activity.
Furan Derivatives: Compounds with a furan ring, such as furfural, which have similar synthetic routes and applications.
By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, such as its combination of multiple functional groups and potential for diverse applications .
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-8-9-13(19-21-14-5-2-3-6-16(14)26-19)11-15(12)22-20(27)23-18(24)17-7-4-10-25-17/h2-11H,1H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWWYQORQPIIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-(2-quinolinylmethyl)methanamine](/img/structure/B4918102.png)
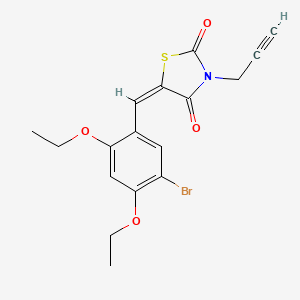
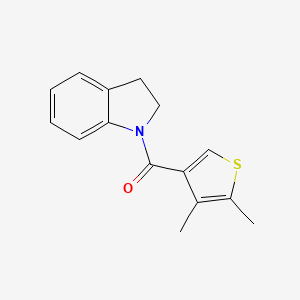

![(5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-furyl)methanol](/img/structure/B4918120.png)
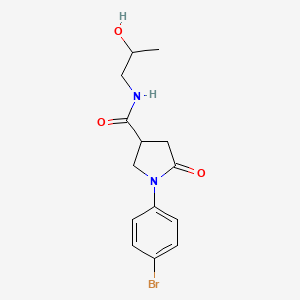
![{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B4918134.png)
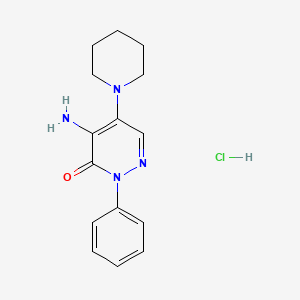
![N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B4918146.png)
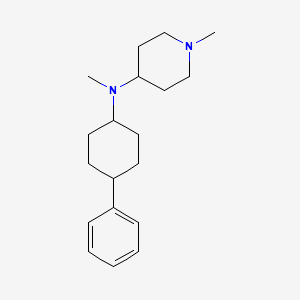
![8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4918170.png)
![7-Methyl-3-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4918177.png)
